molecular formula C18H14F2N4O2 B5517741 N-(3,5-difluorophenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea

N-(3,5-difluorophenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea

Cat. No.: B5517741
M. Wt: 356.3 g/mol
InChI Key: DEYWCLJTBLFTPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-difluorophenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea is a useful research compound. Its molecular formula is C18H14F2N4O2 and its molecular weight is 356.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 356.10848203 g/mol and the complexity rating of the compound is 453. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Inhibition and Activation Mechanisms

N-(3,5-difluorophenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea derivatives have been extensively studied for their biological activities, particularly focusing on their roles as enzyme inhibitors or activators. For instance, ureidopyridazine derivatives exhibit inhibitory activity against acyl-CoA:cholesterol acyltransferase (ACAT), a crucial enzyme involved in cholesterol metabolism, with theoretical studies correlating this activity to structural features of the compounds (Gelain et al., 2006).

Cytokinin Activity and Plant Growth

Significant research has also been conducted on the cytokinin activity of N-phenyl-N'-pyridylurea derivatives, showing potential in promoting plant growth. Studies reveal that certain derivatives can be as active as natural cytokinins, influencing tobacco callus bioassay results and suggesting applications in agriculture and plant biotechnology (Takahashi et al., 1978).

Synthetic Applications and Molecular Structures

Beyond biological activities, these compounds have been studied for their synthetic applications and molecular structures. For example, the crystal structure analysis of related benzoylphenylurea insecticides provides insights into their molecular conformations and interactions, contributing to the understanding of their biological activities and potential for the design of new compounds with enhanced properties (Cho et al., 2015).

Potential Anti-Cancer Agents

Moreover, symmetrical N,N'-diarylureas have been identified as activators of the eIF2α kinase heme-regulated inhibitor, reducing cancer cell proliferation by affecting translation initiation. This highlights the potential of these compounds as leads for the development of non-toxic, target-specific anti-cancer agents (Denoyelle et al., 2012).

Mechanism of Action

This is particularly relevant for biologically active compounds. It involves studying how the compound interacts with biological systems .

Safety and Hazards

This involves studying the potential risks associated with the compound. It includes toxicity, flammability, and environmental impact .

Future Directions

This involves potential future research directions. It could include potential applications of the compound, or areas where further study is needed .

Properties

IUPAC Name

1-(3,5-difluorophenyl)-3-[4-(6-methylpyridazin-3-yl)oxyphenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F2N4O2/c1-11-2-7-17(24-23-11)26-16-5-3-14(4-6-16)21-18(25)22-15-9-12(19)8-13(20)10-15/h2-10H,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEYWCLJTBLFTPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC(=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.